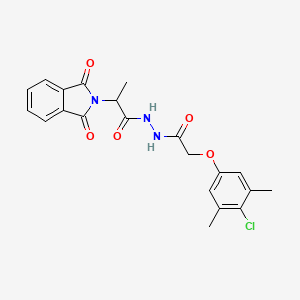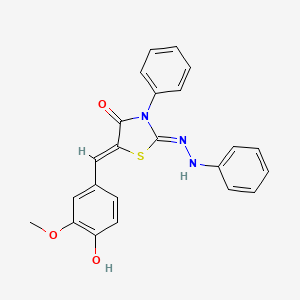
N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-2-(1,3-dioxoisoindolin-2-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)-N’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a dioxoisoindoline moiety, and an acetohydrazide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic]acetohydrazide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.
Coupling with Isoindoline Derivative: The phenoxy intermediate is then reacted with a 1,3-dioxoisoindoline derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Hydrazide Formation: The final step involves the conversion of the intermediate product to the acetohydrazide form using hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethylphenoxy)-N’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chloro-3,5-dimethylphenoxy)-N’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The dioxoisoindoline moiety is believed to play a crucial role in this interaction, facilitating strong binding to the target enzyme.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
- 4-Chloro-3,5-dimethylphenol
- 2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid
Uniqueness
2-(4-Chloro-3,5-dimethylphenoxy)-N’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic]acetohydrazide is unique due to its combination of a chlorinated phenoxy group and a dioxoisoindoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H20ClN3O5 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(1,3-dioxoisoindol-2-yl)propanehydrazide |
InChI |
InChI=1S/C21H20ClN3O5/c1-11-8-14(9-12(2)18(11)22)30-10-17(26)23-24-19(27)13(3)25-20(28)15-6-4-5-7-16(15)21(25)29/h4-9,13H,10H2,1-3H3,(H,23,26)(H,24,27) |
InChI Key |
VULSAWMDDIVTQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyano-N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11695308.png)
![2-(4-Bromophenoxy)-N'-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]acetohydrazide](/img/structure/B11695329.png)
![1-[(2,3-Dihydroxypropyl)amino]anthracene-9,10-dione](/img/structure/B11695333.png)
![4-ethoxy-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11695334.png)
![6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B11695343.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide](/img/structure/B11695344.png)
![1-(4-Methoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B11695346.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11695356.png)
![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B11695361.png)
![5-[(2-Methoxyphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11695369.png)
![4-bromo-2-[(E)-{[2-(3-ethoxy-4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-6-nitrophenol](/img/structure/B11695375.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11695387.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B11695392.png)
